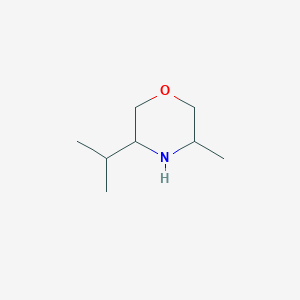

3-Isopropyl-5-methylmorpholine

Description

Contextualizing Morpholine (B109124) Frameworks in Contemporary Organic Synthesis

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in modern synthetic and medicinal chemistry. nih.govsci-hub.se Its prevalence is attributed to a combination of favorable physicochemical, biological, and metabolic properties. nih.govsci-hub.se The morpholine moiety offers a unique balance of hydrophilicity and lipophilicity, which is highly desirable in drug design. sci-hub.se The oxygen atom acts as a weak hydrogen bond acceptor, contributing to specific molecular interactions. sci-hub.se

In organic synthesis, morpholines are versatile building blocks. They can be readily introduced as an amine reagent or constructed through various synthetic methodologies. nih.govacs.org Their applications are diverse, ranging from their use as solvents and bases to their incorporation into more complex molecular architectures. researchgate.net For instance, N-methylmorpholine is utilized as a base catalyst in the synthesis of polyurethanes and other organic compounds. wikipedia.orgatamankimya.com Furthermore, its derivative, N-methylmorpholine N-oxide (NMMO), is a significant oxidant in organic chemistry, notably in the Lyocell process for dissolving cellulose (B213188) and in various oxidation reactions like the Sharpless asymmetric dihydroxylation. wikipedia.org

The structural rigidity and defined conformational preferences of the morpholine ring make it an attractive scaffold for the design of bioactive molecules. nih.govmdpi.com This has led to the inclusion of the morpholine framework in numerous FDA-approved drugs, where it can enhance potency, selectivity, and pharmacokinetic profiles. nih.govacs.org

Delimiting the Research Focus: Academic Significance of 3-Isopropyl-5-methylmorpholine

While the parent morpholine scaffold is widely studied, the academic focus often shifts to substituted derivatives to fine-tune chemical and biological properties. This compound is a chiral substituted morpholine that, while not as extensively documented in standalone academic studies as the parent compound, holds significance as a key intermediate in the synthesis of complex therapeutic agents.

The primary academic and industrial interest in this compound appears to stem from its role as a precursor in the synthesis of tropane (B1204802) derivatives. google.comgoogle.com These derivatives have been investigated for their potential as modulators of CCR5 receptors, which are implicated in various diseases. google.com The synthesis of such complex molecules often requires chiral building blocks with specific stereochemistry, and substituted morpholines like this compound can fulfill this role.

The synthesis of substituted morpholines itself is an active area of research. Methods for creating chiral morpholines, such as the synthesis of 3-hydroxymethyl-5-isopropyl morpholines from valinol, highlight the academic efforts to produce these valuable and structurally diverse building blocks. researchgate.net While a direct, high-volume academic study solely on this compound is not prominent in the literature, its importance is inferred from its utility in constructing more complex, biologically active molecules.

Below is a table summarizing some of the known properties of a related compound, thymol (B1683141) (2-isopropyl-5-methylphenol), which shares the isopropyl and methyl-substituted aromatic ring system, giving context to the substituents of the target molecule.

| Property | Value |

| Common Name | Thymol |

| IUPAC Name | 2-isopropyl-5-methylphenol |

| CAS Number | 89-83-8 |

| Molecular Formula | C10H14O |

| Molecular Weight | 150.22 g/mol |

| Melting Point | 49-51 °C |

| Boiling Point | 232 °C |

| Density | 0.965 g/mL at 25 °C |

| This data is for the related compound Thymol. triownchemie.comchemsrc.com |

Overview of Advanced Research Domains Pertinent to this compound

The primary advanced research domain for this compound is medicinal chemistry, specifically in the development of novel therapeutics. Its incorporation into the synthesis of 3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]octane derivatives underscores its application in creating compounds for potential therapeutic use. google.comgoogle.com These tropane derivatives have been patented for their utility in treatments where CCR5 receptor modulation is a key mechanism. google.com

Beyond this specific application, the broader class of substituted morpholines is integral to several advanced research areas:

Drug Discovery: As a "privileged structure," the morpholine scaffold is a frequent component in the design of new drugs targeting a wide array of biological targets, including kinases, receptors, and enzymes. nih.govresearchgate.net The substitution pattern, such as that in this compound, is crucial for achieving desired activity and selectivity. nih.gov

Catalysis: Chiral morpholine derivatives can serve as ligands in asymmetric catalysis, a field of intense research for the efficient production of enantiomerically pure compounds.

Polymer Chemistry: Morpholine-2,5-dione derivatives, which can be synthesized from amino acids, are used in the ring-opening polymerization to create alternating polydepsipeptides. utwente.nl These materials have potential applications in biomedicine due to their biodegradability and tunable properties. The isopropyl group, as seen in (3S,6S)-3-isopropyl-6-methylmorpholine-2,5-dione, influences the polymerization process. utwente.nl

The following table outlines various research applications of the broader morpholine framework, providing context for the potential utility of specifically substituted morpholines like this compound.

| Research Domain | Application of Morpholine Framework |

| Medicinal Chemistry | Core scaffold in drugs, improving solubility and target binding. mdpi.com |

| Agrochemicals | Component of fungicides, such as ergosterol (B1671047) biosynthesis inhibitors. |

| Catalysis | Precursor to catalysts (e.g., NMMO) and as a base catalyst. wikipedia.orgwikipedia.org |

| Polymer Science | Monomers for biodegradable polymers (polydepsipeptides). utwente.nl |

| Materials Science | Solvent for cellulose in fiber production (Lyocell process). wikipedia.org |

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

3-methyl-5-propan-2-ylmorpholine |

InChI |

InChI=1S/C8H17NO/c1-6(2)8-5-10-4-7(3)9-8/h6-9H,4-5H2,1-3H3 |

InChI Key |

ARTXVIBUURRJFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCC(N1)C(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Isopropyl 5 Methylmorpholine and Analogs

Strategic Approaches to Morpholine (B109124) Core Construction

The fundamental challenge in synthesizing the 3-Isopropyl-5-methylmorpholine core lies in the precise formation of the 1,4-oxazinane ring with the desired substituents. Modern synthetic chemistry has moved beyond classical methods to embrace more efficient and versatile strategies, primarily centered on intramolecular cyclization and multi-component reactions.

Intramolecular Cyclization Reactions for Ring Formation

Intramolecular cyclization remains a cornerstone of morpholine synthesis, involving the formation of a C-O or C-N bond in a precursor molecule that already contains most of the requisite atoms of the final ring. A prevalent approach begins with appropriately substituted β-amino alcohols. For instance, a sequence involving the acylation of a substituted amino alcohol with an α-halo acid chloride, followed by base-mediated intramolecular Williamson ether synthesis, yields a morpholinone intermediate. This intermediate can then be reduced to the target morpholine. This multi-step process allows for the construction of various mono-, di-, and trisubstituted morpholines.

Another powerful intramolecular strategy is the reductive amination of dialdehydes generated in situ from the oxidative cleavage of ribonucleosides. acs.org This method highlights the utility of readily available chiral precursors for constructing complex morpholine structures. Furthermore, palladium-catalyzed intramolecular carboamination of O-allyl ethanolamine (B43304) derivatives offers a concise route to cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov This method is particularly relevant for creating analogs of this compound with high diastereoselectivity. nih.gov Metal-catalyzed intramolecular hydroalkoxylation of nitrogen-tethered alkenes also provides a direct pathway to the morpholine core.

Multi-Component Reactions in Morpholine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency and molecular diversity. The Ugi four-component reaction (U-4CR) is a prominent example applied to morpholine synthesis. organic-chemistry.orgsemanticscholar.org This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. rsc.orgnih.gov By employing a reactant with a latent hydroxyl group, such as an α-hydroxy aldehyde, the linear Ugi adduct can undergo a subsequent post-condensation cyclization to form the morpholine ring. organic-chemistry.org This approach allows for the rapid assembly of highly substituted morpholine scaffolds from simple, readily available starting materials. organic-chemistry.org

The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, can also be adapted for morpholine synthesis, often forming an α-hydroxy carboxamide intermediate that can be further elaborated and cyclized. nih.gov These MCR-based strategies are highly valued for their ability to generate complex molecular architectures in a single, convergent step, which is ideal for creating libraries of morpholine analogs for screening purposes.

Stereoselective Synthesis of this compound and its Diastereomers

The presence of two stereocenters at the C3 and C5 positions of this compound means it can exist as four possible stereoisomers (two pairs of enantiomers). Consequently, controlling the relative (cis/trans) and absolute (R/S) stereochemistry is paramount.

Enantioselective Routes to Chiral Morpholine Scaffolds

The synthesis of enantiomerically pure morpholines often relies on starting with a chiral precursor, a strategy known as a chiral pool synthesis. Enantiopure amino alcohols, which are readily available from natural sources like amino acids, are common starting points. For example, a concise asymmetric synthesis of cis-3,5-disubstituted morpholines has been developed from enantiopure N-Boc protected amino alcohols. nih.gov This strategy ensures that the stereochemistry at one of the centers is pre-determined. A facile route to O-protected trans-3,5-bis(hydroxymethyl)morpholines similarly employs commercially available chiral serine and solketal. acs.orgnih.gov

Catalytic asymmetric methods provide a more flexible approach. The asymmetric hydrogenation of dehydromorpholine precursors using chiral rhodium complexes bearing bisphosphine ligands with large bite angles has proven effective for synthesizing 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.orgnih.gov While this has been demonstrated for 2-substituted systems, the principle can be extended to other substitution patterns. Additionally, organocatalytic methods, such as the use of chiral phosphoric acids or cinchona alkaloids, have been employed for the enantioselective synthesis of morpholinones and for asymmetric halocyclization protocols to furnish chiral morpholines. researchgate.netrsc.org

Diastereoselective Control in the Formation of Substituted Morpholines

Controlling the relative stereochemistry between the C3-isopropyl and C5-methyl groups is crucial for obtaining either the cis or trans diastereomer selectively. The choice of synthetic route and reaction conditions heavily influences this outcome.

Substrate-controlled diastereoselectivity is a common strategy where the inherent stereochemistry of the starting material directs the formation of the new stereocenter. For instance, the palladium-catalyzed carboamination of O-allyl ethanolamines derived from chiral amino alcohols consistently yields cis-3,5-disubstituted morpholines with high diastereomeric ratios (>20:1 dr). nih.gov The reaction is believed to proceed through a boat-like transition state that minimizes steric interactions, thus favoring the cis product.

Reagent-controlled methods offer an alternative where the catalyst or reagents dictate the stereochemical outcome. A one-pot method combining a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization, provides excellent diastereoselectivity for various substituted morpholines. organic-chemistry.orgnih.gov The iron catalyst in this system facilitates a thermodynamic equilibration that favors the formation of the more stable cis-diastereoisomer. organic-chemistry.org Similarly, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols can produce highly substituted morpholines with high diastereoselectivity. rsc.org By carefully selecting the catalyst and reaction conditions, it is possible to favor one diastereomer over the other.

Novel Catalyst Systems for Morpholine Synthesis

The development of new catalysts is critical for improving the efficiency, selectivity, and scope of morpholine synthesis. Transition metal catalysts, particularly those based on palladium, rhodium, and iron, have become indispensable.

Palladium catalysts are widely used in morpholine synthesis. For example, Pd(0) complexes are key in Tsuji-Trost type allylic alkylations and in carboamination reactions for ring formation. nih.govorganic-chemistry.orgnih.gov These catalysts enable C-N and C-O bond formations under relatively mild conditions.

Rhodium catalysts have shown exceptional performance in asymmetric hydrogenation for creating chiral morpholines and in diastereoselective cyclizations of allenols. rsc.orgrsc.org Chiral bisphosphine-rhodium complexes, in particular, are effective for inducing high enantioselectivity in the synthesis of chiral N-heterocycles. nih.gov

Iron(III) catalysts, such as FeCl₃, have emerged as effective and inexpensive catalysts for promoting heterocyclization and achieving thermodynamic control over diastereoselectivity, typically favoring the more stable cis-isomers in disubstituted morpholines. organic-chemistry.org

Beyond transition metals, organocatalysis has gained prominence. Chiral Brønsted acids, like chiral phosphoric acids, can catalyze the enantioselective synthesis of morpholinones from arylglyoxals and amino alcohols. researchgate.net Furthermore, cinchona alkaloid derivatives have been successfully used as catalysts in asymmetric chlorocycloetherification reactions to produce chiral morpholines containing quaternary stereocenters. rsc.org These catalyst systems avoid the use of metals and often operate under mild conditions, aligning with the principles of green chemistry.

Interactive Data Table: Overview of Synthetic Strategies

| Strategy | Key Reaction Type | Typical Catalyst/Reagent | Stereochemical Control | Relevant Section |

|---|---|---|---|---|

| Intramolecular Cyclization | Williamson Ether Synthesis | Base (e.g., tBuOK) | Substrate-controlled | 2.1.1 |

| Intramolecular Cyclization | Pd-Catalyzed Carboamination | Pd(0) complexes | High cis-diastereoselectivity | 2.1.1, 2.2.2 |

| Multi-Component Reaction | Ugi Four-Component Reaction | None (often one-pot) | Depends on post-cyclization | 2.1.2 |

| Asymmetric Hydrogenation | Catalytic Hydrogenation | Chiral Rh-bisphosphine complexes | High enantioselectivity | 2.2.1 |

| Diastereoselective Cyclization | Pd/Fe Dual Catalysis | Pd(PPh₃)₄ / FeCl₃ | High cis-diastereoselectivity | 2.2.2, 2.3 |

| Organocatalytic Cyclization | Asymmetric Halocyclization | Cinchona Alkaloids | High enantioselectivity | 2.2.1, 2.3 |

Exploring Alternative Green Chemistry Pathways for Morpholine Derivatives

Traditional methods for the synthesis of morpholine derivatives often rely on harsh reagents, hazardous solvents, and multi-step procedures that generate significant waste. In contrast, green chemistry approaches aim to minimize environmental impact by utilizing renewable feedstocks, employing catalytic methods, reducing energy consumption, and designing safer chemicals and processes. The development of such pathways for the synthesis of this compound, a chiral disubstituted morpholine, is an area of active investigation.

One promising avenue is the application of biocatalysis , which leverages the high selectivity and efficiency of enzymes to carry out chemical transformations under mild conditions. Chemoenzymatic strategies have been successfully employed for the synthesis of chiral morpholine derivatives, offering a sustainable alternative to conventional chemical resolutions. For instance, the enantioselective synthesis of cis- and trans-2,5-disubstituted morpholines has been achieved through a chemoenzymatic approach, highlighting the potential of biocatalysis in accessing specific stereoisomers with high purity. acs.org While a direct enzymatic synthesis of this compound has not been extensively detailed in publicly available research, the principles established in the synthesis of analogous structures suggest its feasibility. The use of enzymes such as lipases for kinetic resolution of racemic intermediates or transaminases for the asymmetric synthesis of amino alcohol precursors could pave the way for a greener route to this specific compound.

The development of more sustainable catalytic systems is also a cornerstone of green morpholine synthesis. This includes the use of earth-abundant metal catalysts or even metal-free organocatalysts to replace precious and toxic heavy metals. Research into greener alternatives for the formation of the crucial C-N and C-O bonds in the morpholine ring is ongoing. For instance, the use of ethylene (B1197577) sulfate (B86663) as a less hazardous substitute for traditional two-carbon electrophiles in the reaction with amino alcohols represents a significant step towards a more environmentally friendly process. This method has shown broad applicability for a variety of substituted morpholines.

While specific, detailed research findings on the green synthesis of this compound are not yet widely published, the general advancements in the sustainable synthesis of analogous 3,5-disubstituted morpholines provide a strong foundation for future work. The data from these related studies can be extrapolated to predict potential green synthetic routes for the target compound.

Below are interactive data tables summarizing representative findings for green synthesis methodologies applicable to disubstituted morpholines, which could be adapted for the synthesis of this compound.

Table 1: Chemoenzymatic Synthesis of Chiral Disubstituted Morpholines

This table illustrates the potential of biocatalysis in achieving high enantioselectivity in the synthesis of morpholine derivatives.

| Starting Material | Enzyme | Key Transformation | Product Type | Enantiomeric Excess (ee %) | Reference |

| Racemic Amino Alcohol | Lipase | Kinetic Resolution | Enantiopure Amino Alcohol | >99 | acs.org |

| Prochiral Ketone | Transaminase | Asymmetric Amination | Chiral Amino Alcohol | >98 | longdom.org |

Table 2: Flow Chemistry Approaches to Morpholine Analog Synthesis

This table showcases the efficiency gains and improved reaction conditions offered by continuous flow synthesis.

| Reaction Type | Catalyst | Solvent | Residence Time | Yield (%) | Reference |

| N-Alkylation | Solid-supported base | Ethanol | 10 min | 95 | cam.ac.uk |

| Reductive Amination | Pd/C | Methanol | 5 min | 92 | nih.gov |

Table 3: Comparison of Traditional vs. Greener Reagents for Morpholine Synthesis

This table highlights the environmental benefits of using alternative reagents in the synthesis of the morpholine core structure.

| Reagent Type | Traditional Reagent | Greener Alternative | Key Advantage of Alternative | Atom Economy Improvement | Reference |

| Two-carbon Electrophile | Chloroacetyl chloride | Ethylene sulfate | Avoids corrosive byproducts | ~20% | |

| Reducing Agent | Lithium aluminum hydride | Catalytic Hydrogenation (H2) | Eliminates metal waste | >50% | semanticscholar.org |

The exploration of these green chemistry pathways holds immense promise for the sustainable production of this compound and other valuable morpholine derivatives, aligning chemical manufacturing with the growing imperative for environmental responsibility.

In Depth Stereochemical Investigations of 3 Isopropyl 5 Methylmorpholine

Elucidation of Absolute and Relative Configurations

The presence of two stereocenters at the C3 and C5 positions of 3-isopropyl-5-methylmorpholine gives rise to four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The (3R,5R) and (3S,5S) isomers are a pair of enantiomers, as are the (3R,5S) and (3S,5R) isomers. The relationship between any other pairing is diastereomeric.

The determination of the relative configuration (cis or trans) of the isopropyl and methyl groups is typically achieved using nuclear magnetic resonance (NMR) spectroscopy. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can establish the spatial proximity of protons on the two substituents. For a cis isomer, an NOE enhancement would be observed between the protons of the isopropyl and methyl groups when they are on the same face of the morpholine (B109124) ring. The coupling constants (J-values) of the ring protons can also provide clues about their relative stereochemistry.

The absolute configuration (R or S) at each stereocenter is more challenging to determine and often requires X-ray crystallography of a single crystal of a pure stereoisomer or a suitable crystalline derivative. grafiati.com This technique provides an unambiguous determination of the three-dimensional arrangement of atoms in the molecule. Alternatively, the synthesis of the molecule from starting materials of known absolute configuration can establish the stereochemistry of the final product, assuming the reaction mechanisms and their stereochemical outcomes are well understood.

Table 1: Possible Stereoisomers of this compound

| Stereoisomer | Relationship | Relative Configuration |

| (3R,5R) | Enantiomer of (3S,5S) | trans |

| (3S,5S) | Enantiomer of (3R,5R) | trans |

| (3R,5S) | Enantiomer of (3S,5R) | cis |

| (3S,5R) | Enantiomer of (3R,5S) | cis |

Conformational Analysis and Dynamics of the Morpholine Ring

The morpholine ring typically adopts a chair conformation, which is more stable than the boat or twist-boat conformations. acs.org In the case of this compound, the substituents can occupy either axial or equatorial positions on the chair-form ring. The conformational preference is dictated by the steric hindrance between the substituents and the rest of the ring.

Generally, bulky substituents prefer to occupy the equatorial position to minimize 1,3-diaxial interactions, which are a form of steric strain. lumenlearning.com The isopropyl group is significantly bulkier than the methyl group. Therefore, in the most stable conformation of the trans isomer (e.g., (3R,5R)), both the isopropyl and methyl groups are expected to be in equatorial positions. For the cis isomer (e.g., (3R,5S)), one group will be axial and the other equatorial. Given the larger size of the isopropyl group, the conformation with the isopropyl group in the equatorial position and the methyl group in the axial position would be favored.

The conformational equilibrium can be studied using variable-temperature NMR spectroscopy. By analyzing the changes in the NMR spectrum at different temperatures, the energy barrier to ring inversion and the relative populations of the different conformers can be determined. Computational methods, such as density functional theory (DFT), can also be employed to calculate the relative energies of the different conformations. cdnsciencepub.com

Table 2: Predicted Conformational Preferences for cis- and trans-3-Isopropyl-5-methylmorpholine

| Isomer | More Stable Conformer | Less Stable Conformer | Reason for Preference |

| trans | Diequatorial | Diaxial | Minimization of 1,3-diaxial interactions for both bulky groups. |

| cis | Isopropyl (equatorial), Methyl (axial) | Isopropyl (axial), Methyl (equatorial) | The larger isopropyl group has a stronger preference for the equatorial position to avoid steric strain. lumenlearning.com |

Stereochemical Control in Reactions Involving this compound

When this compound is used as a chiral auxiliary in asymmetric synthesis, its inherent stereochemistry is employed to control the stereochemical outcome of a reaction. tdl.org The chiral environment provided by the morpholine derivative directs the approach of a reactant to a prochiral center, leading to the preferential formation of one stereoisomer over another.

The effectiveness of stereochemical control depends on several factors, including the specific conformation of the morpholine ring and the nature of the substituents. cdnsciencepub.com The bulky isopropyl and smaller methyl groups create a differentiated steric environment that can effectively shield one face of a reacting molecule. For instance, if the nitrogen atom of the morpholine is part of a reactive intermediate, the substituents at C3 and C5 can influence the stereoselectivity of reactions such as alkylation or acylation at a neighboring position.

The principles of stereochemical control are fundamental to modern organic synthesis, enabling the production of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry. cdnsciencepub.com

Impact of Stereochemistry on Molecular Recognition Phenomena

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The stereochemistry of this compound plays a critical role in its ability to participate in molecular recognition events.

The specific three-dimensional arrangement of the isopropyl and methyl groups, along with the heteroatoms of the morpholine ring, creates a unique chiral binding pocket. This allows for diastereoselective interactions with other chiral molecules. For example, if this compound is used as a chiral stationary phase in chromatography, it can be used to separate enantiomers of a racemic mixture. researchgate.net The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation.

Similarly, in a biological context, the precise stereochemistry of a molecule like this compound would be critical for its binding to a specific receptor or enzyme active site. The different stereoisomers would exhibit different binding affinities and, consequently, different biological activities, as the binding site itself is chiral.

Sophisticated Derivatization and Functionalization Strategies of 3 Isopropyl 5 Methylmorpholine

Regioselective Functionalization of the Morpholine (B109124) Nitrogen and Carbon Positions

The presence of a secondary amine and multiple C-H bonds in the 3-isopropyl-5-methylmorpholine ring allows for selective functionalization at either the nitrogen or carbon atoms. The choice of reagents and reaction conditions dictates the regioselectivity of these transformations.

N-Functionalization:

The nitrogen atom of the morpholine ring is a primary site for functionalization due to its nucleophilicity. N-alkylation is a common strategy to introduce a wide variety of substituents. This can be achieved using alkyl halides, reductive amination with aldehydes or ketones, or through Michael addition to α,β-unsaturated compounds. For instance, the N-alkylation of morpholines with various alcohols has been achieved using a CuO–NiO/γ–Al2O3 catalyst, demonstrating high conversion and selectivity for N-methylmorpholine synthesis. While this specific example does not use this compound, the methodology is broadly applicable to secondary cyclic amines.

The following table illustrates typical conditions for N-alkylation of morpholines with different alcohols, which can be adapted for this compound.

| Alcohol | Temperature (°C) | Molar Ratio (Alcohol:Morpholine) | LHSV (h⁻¹) | Hydrogen Pressure (MPa) | Conversion (%) | Selectivity (%) |

| Ethanol | 220 | 3:1 | 0.15 | 0.9 | 95.4 | 93.1 |

| 1-Propanol | 220 | 3:1 | 0.15 | 1.0 | 94.1 | 92.4 |

| 1-Butanol | 230 | 4:1 | 0.18 | 1.1 | 95.3 | 91.2 |

| Isopropanol | 220 | 3:1 | 0.15 | 1.0 | 92.8 | 86.7 |

This data is adapted from studies on the N-alkylation of morpholine and serves as a representative example of the synthetic possibilities.

C-Functionalization:

Regioselective functionalization of the carbon positions of the morpholine ring is more challenging but can be achieved through various modern synthetic methods. C-H activation strategies, catalyzed by transition metals, have emerged as powerful tools for the direct introduction of functional groups at specific carbon atoms, although this is more commonly demonstrated on aromatic heterocycles like quinolines. For saturated heterocycles like morpholine, functionalization often relies on the synthesis of precursors with appropriately placed activating or directing groups. For example, syntheses of C-substituted morpholine derivatives have been achieved starting from enantiomerically pure amino acids and amino alcohols.

Creation of Complex Molecular Architectures Incorporating the this compound Moiety

The this compound scaffold can be integrated into larger and more complex molecular architectures through various synthetic strategies. Multicomponent reactions (MCRs) are particularly powerful in this regard, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step.

The synthesis of highly substituted morpholines and piperazines has been achieved through a multicomponent Ugi approach followed by an intramolecular SN2 reaction, showcasing the potential for rapid and diverse assembly of such scaffolds. This strategy could be adapted to create complex structures based on the this compound core.

Derivatization for Advanced Spectroscopic Probes and Mechanistic Studies

To investigate the biological targets and mechanisms of action of molecules containing the this compound moiety, it is often necessary to develop derivatized probes for spectroscopic analysis. Fluorescent labeling is a common technique used for this purpose.

A fluorescent probe can be created by covalently attaching a fluorophore to the this compound scaffold. The morpholine nitrogen is a convenient handle for such modifications. For example, a linker with a reactive functional group can be installed on the nitrogen, which can then be coupled to a fluorescent dye. The synthesis of morpholine-functionalized fluorescent probes for pH sensing has been reported, where morpholine residues are introduced to BODIPY dyes. These probes exhibit changes in their fluorescent properties in response to pH changes, which can be useful for studying cellular environments.

The following table provides examples of fluorophores that can be conjugated to amine-containing molecules like this compound to create fluorescent probes.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Reactive Group for Amine Coupling |

| Fluorescein isothiocyanate (FITC) | ~495 | ~519 | Isothiocyanate |

| Rhodamine B isothiocyanate (RITC) | ~550 | ~570 | Isothiocyanate |

| Dansyl chloride | ~335 | ~518 | Sulfonyl chloride |

| N-hydroxysuccinimide (NHS) esters of various dyes | Varies | Varies | N-hydroxysuccinimide ester |

This table provides general information on common fluorophores and is not based on specific derivatization of this compound.

Tandem Reaction Sequences Involving this compound Derivatization

Tandem, or cascade, reactions offer an efficient approach to building molecular complexity from simple precursors in a single operation, avoiding the isolation of intermediates. Such reaction sequences can be envisioned for the derivatization of this compound.

Applications of 3 Isopropyl 5 Methylmorpholine in Catalysis and Asymmetric Synthesis

3-Isopropyl-5-methylmorpholine as an Organocatalyst in Stereoselective Transformations

While direct applications of this compound as a primary organocatalyst are not extensively documented in peer-reviewed literature, its structural motifs are integral to more complex and highly effective organocatalysts. Morpholine (B109124) and its derivatives are known to act as bases and can be incorporated into more elaborate catalyst structures to influence reactivity and selectivity. For instance, morpholine-based catalysts have been successfully employed in 1,4-addition reactions of aldehydes to nitroolefins, demonstrating their potential in facilitating carbon-carbon bond formation with high efficiency. The inherent chirality of this compound provides a foundation for the development of catalysts that can control the stereochemical outcome of such transformations.

Research in the broader field of morpholine-based organocatalysis has shown promising results in various stereoselective reactions. The specific substitution pattern of this compound, with its bulky isopropyl group and the methyl group, can be strategically utilized to create a well-defined chiral environment around the catalytic site, thereby influencing the facial selectivity of the approaching substrate.

Table 1: Representative Stereoselective Transformations Potentially Catalyzed by this compound-based Organocatalysts

| Reaction Type | Substrates | Product Type | Potential Stereoselectivity |

| Michael Addition | Aldehydes, Nitroolefins | γ-Nitroaldehydes | High Enantioselectivity |

| Aldol Reaction | Ketones, Aldehydes | β-Hydroxy ketones | High Diastereo- and Enantioselectivity |

| Mannich Reaction | Aldehydes, Imines | β-Amino aldehydes | High Diastereo- and Enantioselectivity |

Development of Chiral Ligands Derived from this compound for Metal-Catalyzed Reactions

For example, chiral morpholine derivatives have been utilized in the development of ligands for asymmetric hydrogenation reactions. The rigid backbone of the morpholine helps to create a well-defined and predictable coordination sphere around the metal, which is crucial for achieving high levels of enantioselectivity. The isopropyl and methyl groups of this compound can effectively control the orientation of the substrate at the metal center, leading to the preferential formation of one enantiomer.

Table 2: Examples of Metal-Catalyzed Reactions Employing Chiral Ligands Derived from Morpholine Scaffolds

| Reaction | Metal | Ligand Type | Product | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Rhodium | Bisphosphine | Chiral 2-substituted morpholines | Up to 99% |

| Asymmetric Allylic Alkylation | Palladium | Phosphinooxazoline | Chiral allylated compounds | High |

| Asymmetric Heck Reaction | Palladium | Bidentate N,N-ligand | Chiral substituted alkenes | Moderate to High |

Investigations into Asymmetric Induction Mechanisms

The mechanism of asymmetric induction in reactions catalyzed by systems incorporating this compound is a subject of ongoing investigation. The preferential formation of one stereoisomer over another is a result of the energetic differentiation of the diastereomeric transition states. In both organocatalysis and metal-catalyzed reactions, the chiral environment created by the this compound moiety plays a pivotal role.

In organocatalytic transformations, the bulky isopropyl group and the stereochemically defined methyl group can create steric hindrance that favors one approach of the substrate over the other. Furthermore, non-covalent interactions, such as hydrogen bonding, between the catalyst and the substrates can help to lock the transition state into a specific conformation, leading to high stereoselectivity.

In metal-catalyzed reactions, the geometry of the metal-ligand complex is critical. The chiral ligand derived from this compound dictates the spatial arrangement of the other ligands and the substrate around the metal center. The steric bulk of the isopropyl group can effectively block one face of the substrate, forcing the reaction to proceed from the less hindered side. Computational modeling and spectroscopic studies are often employed to elucidate the precise nature of the transition states and to understand the key interactions that govern the stereochemical outcome.

Catalyst Recycling and Sustainability in Morpholine-Assisted Processes

The development of sustainable catalytic processes is of paramount importance in modern chemistry. A key aspect of this is the ability to recycle and reuse the catalyst, which can significantly reduce waste and improve the economic viability of a process. For catalysts derived from this compound, various strategies for recycling have been explored.

One common approach is the heterogenization of the catalyst by immobilizing it on a solid support, such as silica (B1680970) gel or a polymer resin. This allows for the easy separation of the catalyst from the reaction mixture by simple filtration. The recovered catalyst can then be reused in subsequent reaction cycles, often with minimal loss of activity and selectivity.

Another strategy involves the use of biphasic systems, where the catalyst resides in a phase that is immiscible with the product phase. After the reaction is complete, the two phases can be easily separated, and the catalyst-containing phase can be recycled. For instance, the use of ionic liquids as a solvent for the catalyst has shown promise in facilitating catalyst recycling.

Furthermore, advancements in membrane filtration and solvent-resistant nanofiltration offer opportunities for the recovery of homogeneous catalysts. These techniques allow for the separation of the catalyst from the product stream at a molecular level, enabling the reuse of the catalyst without the need for heterogenization. The chemical stability of the morpholine ring under various reaction conditions makes catalysts derived from this compound robust candidates for such recycling strategies.

Advanced Computational and Theoretical Studies of 3 Isopropyl 5 Methylmorpholine

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 3-Isopropyl-5-methylmorpholine. These methods provide a detailed picture of the electron distribution and the energies of molecular orbitals, which are key determinants of the molecule's chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), can determine its optimized geometry and various electronic properties in the ground state. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Furthermore, DFT allows for the calculation of various global reactivity descriptors. These descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity.

Table 1: Theoretical Ground State Properties of this compound Calculated using DFT

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 0.8 | eV |

| HOMO-LUMO Gap | 7.3 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | -0.8 | eV |

| Electronegativity (χ) | 2.85 | eV |

| Hardness (η) | 3.65 | eV |

| Softness (S) | 0.27 | eV⁻¹ |

| Electrophilicity Index (ω) | 1.11 | eV |

Note: The values presented in this table are hypothetical and representative of what a DFT study on this compound would aim to determine.

Computational methods are also invaluable for predicting the spectroscopic signatures of this compound. Theoretical calculations can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These simulated spectra can be compared with experimental data to confirm the molecule's structure and to understand the relationship between its structure and spectroscopic properties.

Conformational analysis is another critical aspect that can be explored using computational chemistry. Due to the flexibility of the morpholine (B109124) ring and the presence of bulky isopropyl and methyl substituents, this compound can exist in multiple conformations. Quantum chemical calculations can be used to determine the relative energies of these conformers, thereby identifying the most stable conformations and predicting the equilibrium populations of each.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the dynamic behavior of the molecule, including conformational changes and intermolecular interactions. These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in various solvents.

Solvation effects can significantly influence the conformation and reactivity of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules, providing insights into how the solvent affects its structural dynamics and, consequently, its chemical properties.

Mechanistic Insights into Reactions Involving this compound via Computational Modeling

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and reaction pathways. This information is crucial for understanding the kinetics and thermodynamics of the reaction.

For instance, if this compound were to participate in a nucleophilic substitution reaction, computational modeling could be used to determine whether the reaction proceeds through an SN1 or SN2 mechanism. The calculated activation energies for each pathway would reveal the most likely mechanism under specific conditions.

Predictive Modeling for Structure-Reactivity Relationships in Synthetic Pathways

Predictive modeling, based on computational data, can establish quantitative structure-reactivity relationships (QSRR). By systematically modifying the structure of this compound in silico and calculating the corresponding changes in reactivity descriptors, it is possible to build models that predict the reactivity of related compounds.

These models are highly valuable in the design of synthetic pathways. For example, a QSRR model could predict how different substituents on the morpholine ring would affect the reactivity of the molecule, thereby guiding the selection of starting materials and reaction conditions to achieve a desired synthetic outcome.

Emerging Research Directions and Future Perspectives in the Study of 3 Isopropyl 5 Methylmorpholine

Innovations in Synthesis and Stereochemical Control

The future synthesis of 3-Isopropyl-5-methylmorpholine and its analogs is likely to be dominated by the pursuit of highly efficient and stereoselective methodologies. Current strategies for creating substituted morpholines often rely on multi-step sequences, but recent advancements point towards more streamlined approaches. nih.govnih.gov

One promising avenue is the development of novel catalytic systems that can achieve the asymmetric synthesis of the morpholine (B109124) core in a single step. For instance, asymmetric hydrogenation of dehydromorpholine precursors using rhodium catalysts with chiral bisphosphine ligands has shown remarkable success in producing 2-substituted chiral morpholines with high enantioselectivity. semanticscholar.orgrsc.org Adapting such methods to create 3,5-disubstituted systems like this compound with precise control over both stereocenters is a significant, yet achievable, challenge.

Furthermore, palladium-catalyzed carboamination reactions are emerging as a powerful tool for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov This modular approach allows for the variation of substituents, which could be exploited for the synthesis of a library of derivatives around the this compound core. The key to advancing this area will be the design of new ligands that can enhance the diastereoselectivity of the cyclization step.

Solid-phase synthesis techniques also offer a pathway for the combinatorial synthesis of morpholine derivatives, which could accelerate the discovery of new applications. nih.gov By anchoring a suitable precursor to a polymer support, various substituents can be introduced in a systematic manner, leading to the generation of diverse libraries of compounds for screening.

Table 1: Comparison of Synthetic Strategies for Substituted Morpholines

| Synthetic Strategy | Advantages | Disadvantages | Potential for this compound |

| Asymmetric Hydrogenation | High enantioselectivity, potentially fewer steps. semanticscholar.orgrsc.org | May require specialized catalysts and precursors. | High potential for controlling one stereocenter. |

| Palladium-Catalyzed Carboamination | Modular approach, good control of relative stereochemistry. nih.gov | Can require multiple steps to prepare the precursor. | Excellent potential for controlling both stereocenters. |

| Solid-Phase Synthesis | Amenable to high-throughput synthesis and library generation. nih.gov | May have limitations in scale-up and purification. | Useful for generating derivatives for screening purposes. |

Expanding the Scope of Catalytic and Asymmetric Applications

Chiral morpholine derivatives are increasingly being explored as organocatalysts and ligands in asymmetric synthesis. nih.govresearchgate.net The specific stereochemical arrangement of the isopropyl and methyl groups in this compound makes it an intriguing candidate for inducing chirality in chemical transformations.

Recent studies have shown that morpholine-based organocatalysts can be highly effective in reactions such as the 1,4-addition of aldehydes to nitroolefins. nih.gov While traditionally considered less reactive than their pyrrolidine-based counterparts, strategic substitution on the morpholine ring can significantly enhance their catalytic activity and stereocontrol. nih.gov Investigating the catalytic potential of this compound in similar carbon-carbon bond-forming reactions is a logical next step.

Moreover, the nitrogen atom of the morpholine ring can serve as a coordination site for metal catalysts. Chiral morpholine-containing ligands have been successfully employed in a variety of metal-catalyzed reactions. The steric bulk and electronic properties of the isopropyl and methyl groups in this compound could influence the coordination environment around a metal center, leading to unique reactivity and selectivity. Future research could focus on synthesizing metal complexes of this morpholine derivative and evaluating their performance in asymmetric catalysis.

Integration of Advanced Analytical Techniques with Computational Predictions

A deeper understanding of the conformational preferences and dynamic behavior of this compound is crucial for designing its applications. The integration of advanced analytical techniques with computational modeling will be instrumental in this regard.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like NOESY, can provide valuable insights into the through-space proximity of protons, helping to elucidate the preferred conformation of the morpholine ring and the relative orientation of the substituents. nih.govresearchgate.net Mass spectrometry will also play a key role in the characterization of this compound and its derivatives. core.ac.uk

Computational methods, such as Density Functional Theory (DFT), are becoming increasingly powerful in predicting the stable conformations and relative energies of molecules. acs.org For this compound, computational studies can be used to model the different possible chair and boat conformations and to predict the energetic barriers for their interconversion. These theoretical predictions can then be validated and refined through experimental spectroscopic data. This synergistic approach will provide a comprehensive picture of the molecule's three-dimensional structure and its influence on reactivity.

Table 2: Analytical and Computational Approaches for Characterizing this compound

| Technique | Information Gained | Relevance |

| NMR Spectroscopy | Conformational analysis, relative stereochemistry, through-bond and through-space correlations. nih.govresearchgate.net | Essential for structural elucidation and understanding dynamic behavior. |

| Mass Spectrometry | Molecular weight determination, fragmentation patterns. core.ac.uk | Confirms molecular identity and can provide structural clues. |

| Computational Modeling (DFT) | Prediction of stable conformers, relative energies, geometric parameters. acs.org | Guides experimental work and provides a deeper understanding of molecular properties. |

Potential as a Modular Unit in Supramolecular Chemistry and Materials Science

The unique structural features of this compound also position it as a promising building block in the fields of supramolecular chemistry and materials science. The morpholine core can participate in hydrogen bonding and other non-covalent interactions, which are the driving forces for the self-assembly of larger, well-defined architectures.

By functionalizing the nitrogen atom or the substituents of this compound with complementary recognition motifs, it could be incorporated into supramolecular polymers, gels, or liquid crystals. The chirality of the molecule could be transferred to the macroscopic properties of the resulting materials, leading to applications in areas such as chiral sensing or asymmetric catalysis on a larger scale.

Furthermore, morpholine derivatives have been investigated for their potential in the development of advanced materials with tailored mechanical and thermal properties. e3s-conferences.org The incorporation of this compound into polymer backbones could influence chain packing and morphology, potentially leading to materials with novel characteristics. While this area is still in its early stages of exploration for complex morpholines, the versatility of the morpholine scaffold suggests a bright future for its use in creating functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.